REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](=O)[CH:11]=[CH:10]2>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.COCCOC>[Cl:3][C:12]1[CH:11]=[CH:10][C:9]2[C:14](=[CH:15][CH:16]=[C:7]([Cl:6])[CH:8]=2)[N:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
16.72 kg
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.5 kg
|
Type
|
reactant
|
Smiles
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ClC=1C=C2C=CC(NC2=CC1)=O
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Name
|
|
Quantity
|
1.575 kg
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Type
|
catalyst
|
Smiles
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[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
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Name
|
|
Quantity
|
22.5 kg
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Type
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solvent
|
Smiles
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COCCOC
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Name
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Quantity
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87.8 kg
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Type
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solvent
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Smiles
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COCCOC
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Type
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CUSTOM
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Details
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The reaction was stirred at 70° C. to 75° C. for ca. 6 hours before the batch
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Rate
|
UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Type
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CUSTOM
|
Details
|
at 70° C
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Type
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WASH
|
Details
|
rinse
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Type
|
CONCENTRATION
|
Details
|
was concentrated to ca. 44 L by vacuum distillation (<40° C.)
|
Type
|
ADDITION
|
Details
|
The concentrate was diluted with dichloromethane (253.1 Kg)
|
Type
|
CUSTOM
|
Details
|
adjusted to 38° C. to 45° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of water (37.5 Kg)
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Type
|
TEMPERATURE
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Details
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whilst maintaining the temperature at 38° C. to 45° C
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Type
|
TEMPERATURE
|
Details
|
After 70 minutes the batch was cooled to 25° C. to 30° C.
|
Duration
|
70 min
|
Type
|
ADDITION
|
Details
|
treated with Celite (1.30 Kg) for 40 minutes
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
filtered via a 1 μm
|
Type
|
FILTRATION
|
Details
|
filter membrane
|
Type
|
ADDITION
|
Details
|
the filtrates diluted with dichloromethane (87.5 Kg)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted twice with dichloromethane (82 Kg)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed sequentially with 5% w/w sodium hydrogen carbonate solution (37 L), water (37 Kg)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ca. 75 L at 25° C. to 40° C
|
Type
|
ADDITION
|
Details
|
Isopropanol (96.5 Kg) was charged
|
Type
|
CONCENTRATION
|
Details
|
the batch then concentrated to ca. 75 L at 25° C. to 40° C
|
Type
|
ADDITION
|
Details
|
Isopropanol (95.4 Kg) was charged
|
Type
|
CONCENTRATION
|
Details
|
the batch then concentrated to ca. 75 L at 25° C. to 40° C
|
Type
|
STIRRING
|
Details
|
The resultant slurry was stirred at 16° C. to 18° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with isopropanol (19.7 Kg) at ca. 20° C.
|
Type
|
CUSTOM
|
Details
|
dried at up to 50° C. in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=C(C=C2C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.04 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |